molecular formula C13H26N2O2 B7931560 Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931560
M. Wt: 242.36 g/mol
InChI Key: CKOJRNZJECKZBJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidine ring, an isopropyl group, and a tert-butyl ester group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme, which can be useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid methyl ester
  • Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid ethyl ester
  • Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Uniqueness

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and increases the stability of the compound.

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRNZJECKZBJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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